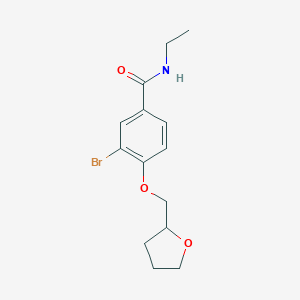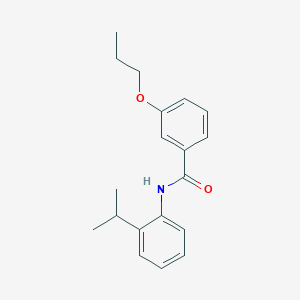![molecular formula C16H20N2O2 B268678 N-[3-(1-piperidinylcarbonyl)phenyl]cyclopropanecarboxamide](/img/structure/B268678.png)
N-[3-(1-piperidinylcarbonyl)phenyl]cyclopropanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(1-piperidinylcarbonyl)phenyl]cyclopropanecarboxamide, commonly known as CPP, is a synthetic compound that has been widely used in scientific research. CPP is a potent cell-penetrating peptide that can easily cross the cell membrane and deliver various molecules into cells. This feature makes CPP an attractive tool for drug delivery, gene therapy, and other biomedical applications.
作用机制
CPP can penetrate the cell membrane by various mechanisms, such as direct translocation, endocytosis, and membrane fusion. CPP can cross the cell membrane by forming a complex with the cargo molecule and interacting with the lipid bilayer of the cell membrane. CPP can also interact with membrane receptors and transporters to enter the cell. Once inside the cell, CPP can release the cargo molecule by various mechanisms, such as endosomal escape, lysosomal degradation, and proteolytic cleavage.
Biochemical and Physiological Effects
CPP can have various biochemical and physiological effects on cells. CPP can induce cell death, apoptosis, and autophagy in cancer cells. CPP can also modulate the immune response by activating or inhibiting immune cells. CPP can also enhance the uptake of nutrients and drugs by cells. CPP can also modulate the intracellular signaling pathways by interacting with various proteins and enzymes.
实验室实验的优点和局限性
CPP has several advantages for lab experiments. CPP can deliver various molecules into cells with high efficiency and specificity. CPP can also be easily modified to improve its properties, such as stability, solubility, and specificity. CPP can also be conjugated with various molecules, such as fluorescent dyes and nanoparticles, for imaging and tracking. However, CPP also has some limitations for lab experiments. CPP can induce toxicity and immune response in cells, especially at high concentrations. CPP can also have off-target effects on cells, leading to unwanted side effects.
未来方向
CPP has a great potential for future research and applications. Some of the future directions for CPP research are:
1. Developing new CPPs with improved properties, such as specificity, stability, and biocompatibility.
2. Studying the mechanism of CPP uptake and intracellular trafficking in more detail.
3. Developing new CPP-based therapies for various diseases, such as cancer, genetic disorders, and infectious diseases.
4. Studying the long-term effects of CPP on cells and tissues.
5. Developing new techniques for CPP delivery, such as microinjection and electroporation.
6. Studying the interaction of CPP with various biological barriers, such as the blood-brain barrier and the intestinal barrier.
7. Developing new CPP-based imaging and diagnostic tools for biomedical applications.
In conclusion, CPP is a potent cell-penetrating peptide that has been widely used in scientific research as a tool for drug delivery, gene therapy, and other biomedical applications. CPP has several advantages and limitations for lab experiments, and its future research and applications are promising. CPP has the potential to revolutionize the field of drug delivery and gene therapy and contribute to the development of new therapies for various diseases.
合成方法
CPP can be synthesized by solid-phase peptide synthesis (SPPS) using Fmoc chemistry. The starting material is Fmoc-protected amino acid, which is coupled with other amino acids to form a peptide chain. After the peptide chain is synthesized, the Fmoc group is removed, and the peptide is cleaved from the resin. CPP can also be synthesized by solution-phase peptide synthesis or by chemical modification of natural peptides.
科学研究应用
CPP has been widely used in scientific research as a tool for drug delivery and gene therapy. CPP can deliver various molecules, such as proteins, nucleic acids, and small molecules, into cells. This feature makes CPP an attractive tool for the development of new drugs and therapies. CPP has been used to deliver anticancer drugs, antibiotics, and siRNA into cells. CPP has also been used to deliver proteins, such as transcription factors and enzymes, into cells for gene therapy.
属性
产品名称 |
N-[3-(1-piperidinylcarbonyl)phenyl]cyclopropanecarboxamide |
|---|---|
分子式 |
C16H20N2O2 |
分子量 |
272.34 g/mol |
IUPAC 名称 |
N-[3-(piperidine-1-carbonyl)phenyl]cyclopropanecarboxamide |
InChI |
InChI=1S/C16H20N2O2/c19-15(12-7-8-12)17-14-6-4-5-13(11-14)16(20)18-9-2-1-3-10-18/h4-6,11-12H,1-3,7-10H2,(H,17,19) |
InChI 键 |
PAXVQJUFMXMIQL-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C(=O)C2=CC(=CC=C2)NC(=O)C3CC3 |
规范 SMILES |
C1CCN(CC1)C(=O)C2=CC(=CC=C2)NC(=O)C3CC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-(tetrahydro-2-furanylmethoxy)phenyl]isonicotinamide](/img/structure/B268596.png)
![N-[3-(2-methoxyethoxy)phenyl]-3-propoxybenzamide](/img/structure/B268599.png)
![N-cyclohexyl-N'-[3-(2-methoxyethoxy)phenyl]urea](/img/structure/B268600.png)
![2-(3,5-dimethylphenoxy)-N-[3-(2-methoxyethoxy)phenyl]acetamide](/img/structure/B268601.png)
![N-[3-(tetrahydro-2-furanylmethoxy)phenyl]nicotinamide](/img/structure/B268602.png)
![N-[4-(2-ethoxyethoxy)phenyl]-2-(4-methylphenoxy)propanamide](/img/structure/B268605.png)
![N-[4-(2-ethoxyethoxy)phenyl]-2-methoxybenzamide](/img/structure/B268606.png)
![N-[2-(allyloxy)phenyl]-3-methylbenzamide](/img/structure/B268608.png)


![2-({2-[(2-Methyl-2-propenyl)oxy]anilino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B268613.png)
![2,2-dimethyl-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}propanamide](/img/structure/B268614.png)
![2,2-dimethyl-N-[2-(2-phenoxyethoxy)phenyl]propanamide](/img/structure/B268616.png)
